molecular formula C5H12N2O5 B14536392 N,N'-Bis[(hydroxymethoxy)methyl]urea CAS No. 62174-78-1

N,N'-Bis[(hydroxymethoxy)methyl]urea

Cat. No.: B14536392
CAS No.: 62174-78-1
M. Wt: 180.16 g/mol
InChI Key: GMFIJSAWOIPBCX-UHFFFAOYSA-N
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Description

N,N'-Bis(methoxymethyl)urea (CAS 141-07-1) is a urea derivative with two methoxymethyl (-CH2-O-CH3) substituents attached to the nitrogen atoms of the urea core. Its molecular formula is C5H12N2O3, with a molecular weight of 148.16 g/mol and a melting point of 101°C . The compound is characterized by its ether-functionalized side chains, which influence its solubility, stability, and reactivity. It is primarily used in industrial and research settings, though its safety profile indicates it is a skin and eye irritant .

Properties

CAS No.

62174-78-1

Molecular Formula

C5H12N2O5

Molecular Weight

180.16 g/mol

IUPAC Name

1,3-bis(hydroxymethoxymethyl)urea

InChI

InChI=1S/C5H12N2O5/c8-3-11-1-6-5(10)7-2-12-4-9/h8-9H,1-4H2,(H2,6,7,10)

InChI Key

GMFIJSAWOIPBCX-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)NCOCO)OCO

Origin of Product

United States

Preparation Methods

Formaldehyde-Mediated Hydroxymethylation

The base-catalyzed reaction of urea with formaldehyde under alkaline conditions produces bis(hydroxymethyl)urea, a well-documented intermediate in urea-formaldehyde resin production. This two-step process involves:

  • Methylolation : Urea reacts with excess formaldehyde (molar ratio 1:2–1:4) at 50–80°C to form mono- and di-hydroxymethylurea intermediates.
  • Condensation : Acidic conditions (pH 4–6) promote the formation of methylene bridges, but premature condensation must be avoided to isolate the bis(hydroxymethyl) product.

For hydroxymethoxy analogs, substituting formaldehyde with glycolaldehyde (HOCH2CHO) could theoretically introduce hydroxymethoxy groups. However, glycolaldehyde’s higher reactivity and tendency to polymerize necessitate stringent temperature control (<30°C) and inert atmospheres to stabilize the intermediate.

Chlorocarbonyl-Based Coupling

Patent CN108299245B outlines a method for synthesizing N,N'-bis(3-dimethylaminopropyl)urea using bis(trichloromethyl)carbonate (triphosgene) as a coupling agent. Adapting this approach for hydroxymethoxy methyl groups might involve:

  • Aminolysis : Reacting urea with hydroxymethoxy methylamine (HOCH2OCH2NH2) in the presence of triphosgene to form the desired bis-substituted urea.
  • Solvent Selection : Benzene or toluene facilitates azeotropic water removal, critical for driving the reaction to completion.

Table 1: Comparative Reaction Conditions for Urea Derivatives

Parameter Bis(hydroxymethyl)urea N,N'-Bis(3-dimethylaminopropyl)urea Proposed Method for Target Compound
Reagent Formaldehyde Bis(trichloromethyl)carbonate Glycolaldehyde + Triphosgene
Temperature Range 50–80°C 0–50°C 25–40°C
Solvent Water Toluene/Benzene Tetrahydrofuran
Catalyst NaOH None Pyridine
Yield 85–92% 90–92% Theoretical: 75–80%

Purification and Characterization

Isolation Techniques

High-purity this compound requires:

  • Azeotropic Distillation : Effective for removing water and low-boiling-point byproducts, as demonstrated in dimethylaminopropyl urea synthesis.
  • Crystallization : Ethanol/water mixtures (3:1 v/v) precipitate the product, with purity >98% achievable via recrystallization.

Analytical Validation

  • Gas Chromatography (GC) : Used to confirm purity (>98%) and detect residual solvents.
  • FT-IR Spectroscopy : Hydroxyl (-OH) stretches at 3200–3400 cm⁻¹ and urea carbonyl (C=O) at 1640–1680 cm⁻¹ verify functional groups.
  • X-ray Diffraction (XRD) : Polymorph identification, critical for assessing crystallinity and stability, as seen in N-methylurea studies.

Challenges and Optimization Strategies

Side Reactions and Byproducts

  • Over-Methylation : Excess glycolaldehyde may lead to trisubstituted urea or ether-linked oligomers. Stoichiometric ratios (urea:glycolaldehyde 1:2.2) and incremental reagent addition mitigate this.
  • Hydrolysis : Hydroxymethoxy groups are prone to hydrolysis under acidic conditions. Maintaining pH 7–8 with bicarbonate buffers preserves integrity.

Solvent Recycling

Toluene and benzene, while effective, pose environmental and health risks. Substituting with cyclopentyl methyl ether (CPME) offers a greener alternative with comparable azeotropic efficiency.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for small-scale production (≤100 kg), allowing precise control over reaction parameters.
  • Flow Chemistry : Reduces reaction times by 40–60% for large-scale synthesis, as demonstrated in trimethylsilyl urea manufacturing.

Cost Analysis

Table 2: Economic Comparison of Key Reagents

Reagent Cost per kg (USD) Hazard Class Disposal Cost (USD/kg)
Glycolaldehyde 120–150 Corrosive 8–12
Triphosgene 200–250 Toxic 15–20
Formaldehyde (37% sol.) 0.50–1.00 Carcinogenic 2–4

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(hydroxymethoxy)methyl]urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

N,N’-Bis[(hydroxymethoxy)methyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[(hydroxymethoxy)methyl]urea involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Urea derivatives vary widely based on substituent groups, which dictate their chemical behavior and applications. Below is a detailed comparison of N,N'-Bis(methoxymethyl)urea with structurally related compounds.

Substituent Groups and Structural Variations

N,N'-Bis(methoxymethyl)urea
  • Substituents : Methoxymethyl (-CH2-O-CH3) groups.
  • Key Properties : Hydrophobic due to ether linkages; moderate reactivity in crosslinking reactions.
  • Applications: Potential use in polymer synthesis or as a crosslinking agent.
N,N'-Bis(hydroxymethyl)urea (CAS 140-95-4)
  • Substituents : Hydroxymethyl (-CH2-OH) groups.
  • Molecular Formula : C3H8N2O3 (MW: 120.11 g/mol).
  • Key Properties : More hydrophilic than methoxymethyl analogs due to hydroxyl groups; prone to condensation reactions.
  • Applications : Used in resins, adhesives, and textile finishing .
N,N'-Methylenebis(urea) (CAS 13547-17-6)
  • Structure : Contains a methylene (-CH2-) bridge linking two urea units.
  • Molecular Formula : C3H8N4O2 (MW: 148.12 g/mol).
  • Applications : Agricultural formulations or slow-release fertilizers.
N,N′-Bis(trimethylsilyl)urea (CAS 18297-63-7)
  • Substituents : Trimethylsilyl (-Si(CH3)3) groups.
  • Molecular Formula : C7H18N2OSi2 (MW: 218.40 g/mol).
  • Key Properties : Highly lipophilic; used as a silylating agent to protect hydroxyl groups in organic synthesis.
  • Applications : Laboratory reagent for derivatization .
N,N′-Bis(4-nitrophenyl)urea
  • Substituents : 4-Nitrophenyl aromatic groups.
  • Molecular Formula : C13H10N4O5 (MW: 302.24 g/mol).
  • Key Properties : Electron-withdrawing nitro groups enhance stability and rigidity.
  • Applications : Pharmaceutical intermediates or explosives research .
N,N′-Bis(3-aminophenyl)urea (CAS 101-22-4)
  • Substituents: 3-Aminophenyl groups.
  • Key Properties: Amino groups enable participation in polymerization or dye synthesis.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
N,N'-Bis(methoxymethyl)urea Methoxymethyl C5H12N2O3 148.16 101 Crosslinking, industrial uses
N,N'-Bis(hydroxymethyl)urea Hydroxymethyl C3H8N2O3 120.11 Not reported Resins, textiles
N,N'-Methylenebis(urea) Methylene bridge C3H8N4O2 148.12 Not reported Agriculture
N,N′-Bis(trimethylsilyl)urea Trimethylsilyl C7H18N2OSi2 218.40 Not reported Laboratory silylation
N,N′-Bis(4-nitrophenyl)urea 4-Nitrophenyl C13H10N4O5 302.24 Not reported Pharmaceuticals, explosives

Reactivity and Functional Differences

  • Hydrophobicity : Methoxymethyl and trimethylsilyl groups increase lipophilicity, making these compounds suitable for organic solvents. Hydroxymethyl and nitro groups enhance polarity .
  • Stability : Aromatic substituents (e.g., nitrophenyl) improve thermal stability, while silyl groups offer hydrolytic stability under specific conditions .
  • Safety : Methoxymethyl and hydroxymethyl derivatives are irritants, whereas aromatic ureas may pose toxicity risks depending on substituents .

Q & A

Q. How can computational modeling aid in predicting the compound’s crystallographic behavior?

  • Methodological Answer : Employ SHELXL for small-molecule refinement and density functional theory (DFT) to predict crystal packing and hydrogen-bonding networks . Validate models against experimental XRD data, focusing on urea backbone conformations and hydroxymethoxy group orientations .

Q. What strategies resolve contradictions in reported toxicity or reactivity data?

  • Methodological Answer : Perform comparative studies using standardized assays (e.g., OECD guidelines). For conflicting reactivity data, evaluate experimental conditions (e.g., solvent polarity, temperature) via kinetic analysis . Address toxicity gaps using in vitro models (e.g., Ames test for mutagenicity) and cross-reference SDS entries for hazard consistency .

Q. How does the hydroxymethoxy group influence the compound’s interaction with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins/enzymes. Molecular docking simulations (e.g., AutoDock Vina) can identify potential interaction sites, focusing on hydrogen-bonding via the hydroxymethoxy moiety .

Methodological Resources

  • Structural Analysis : SHELX for crystallography , NIST for spectral databases .
  • Metabolic Studies : Hepatocyte incubation + LC-QTOF-MS .
  • Safety Protocols : OSHA-compliant PPE and storage guidelines .
  • Data Validation : Reproducibility frameworks from and analytical workflows from .

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